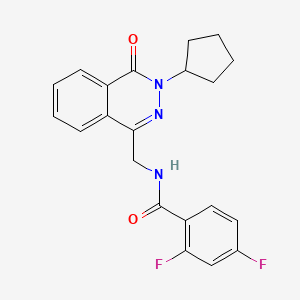

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O2/c22-13-9-10-17(18(23)11-13)20(27)24-12-19-15-7-3-4-8-16(15)21(28)26(25-19)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPMVUDVQGTQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 414.44 g/mol. Its structure includes a phthalazinone core, a cyclopentyl group, and difluorobenzamide moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22F2N4O |

| Molecular Weight | 414.44 g/mol |

| Structural Features | Phthalazinone core, cyclopentyl group, difluorobenzamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell proliferation and survival, making it a candidate for anticancer therapies.

- Signal Transduction Interference : It may interfere with signal transduction pathways involved in cancer progression and other diseases by modulating receptor activities or inhibiting downstream effectors.

Anticancer Properties

Research indicates that compounds with similar structures have shown promise in cancer treatment. For instance, phthalazine derivatives have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This compound may exhibit similar properties due to its structural analogies.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of various phthalazine derivatives found that those with similar functional groups to this compound showed significant inhibition of cancer cell lines (e.g., MCF7 and A549) at micromolar concentrations.

- Mechanistic Insights : Research into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmaceuticals, differing primarily in core scaffolds and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Core Scaffold: The target’s phthalazinone core distinguishes it from benzoylurea-based pesticides (e.g., diflubenzuron) and pyrazolopyrimidine pharmaceuticals (). Phthalazinones are less common in agrochemicals but offer conformational rigidity for target binding .

- The 2,4-difluorobenzamide moiety mirrors insecticidal benzoylureas but lacks the urea bridge critical for chitin synthase inhibition .

Table 2: Inferred Bioactivity Profile

| Property | Target Compound | Diflubenzuron | Flucycloxuron |

|---|---|---|---|

| Target | Enzyme inhibition? | Chitin synthase | Chitin synthase |

| Solubility | Moderate (cyclopentyl) | Low (chlorophenyl) | Moderate (oxime) |

| Metabolic Stability | High (fluorine atoms) | High | High |

- Agrochemical Potential: The 2,4-difluorobenzamide group aligns with benzoylurea insecticides, but the absence of a urea bridge suggests a divergent mechanism, possibly targeting insect molting hormones or kinases .

- Pharmaceutical Potential: Pyrazolopyrimidine analogs () exhibit kinase inhibitory activity, implying the target’s phthalazinone core could be tailored for similar applications .

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclopentyl group incorporation via nucleophilic substitution and amidation using coupling agents like HATU or EDCI. Key reagents include sodium borohydride for reduction and triethylamine as a base to optimize pH during amidation. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reaction efficiency. Temperature control (e.g., 0–5°C for sensitive steps) and purification via column chromatography are essential to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm) and amide bond formation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm for purity assessment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 440.15).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. How can researchers address solubility challenges in pharmacological assays for this compound?

- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v in aqueous buffers) or surfactants (e.g., Tween-80). Pre-formulation studies via dynamic light scattering (DLS) assess aggregation. For in vitro assays, sonication or microemulsion techniques improve dispersion. Stability under physiological pH (6.8–7.4) should be monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or off-target effects. Solutions include:

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.

- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., 14C labeling).

- Pharmacodynamic (PD) Markers : Correlate target engagement (e.g., phosphoprotein assays) with efficacy endpoints.

- Species-Specific Differences : Compare metabolic stability in human vs. animal liver microsomes .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of the phthalazinone core in this compound?

- Methodological Answer :

- Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl or aryl substitutions) and fluorobenzamide moiety (e.g., mono-/di-fluoro variants).

- Enzymatic Assays : Test analogs against target enzymes (e.g., kinase panels) to identify critical substituents.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites.

- Crystallography : Co-crystallize lead analogs with target proteins for 3D structural insights .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR/Cas9 Knockout Models : Confirm target dependency by comparing efficacy in wild-type vs. gene-edited cells.

- Biochemical Pull-Down Assays : Use biotinylated probes to isolate interacting proteins from lysates.

- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-MS to identify downstream pathways.

- In Vivo Imaging : Fluorescently tagged compounds (e.g., Cy5 conjugation) for real-time biodistribution tracking .

Data Analysis and Reproducibility

Q. How to mitigate batch-to-batch variability in compound synthesis for consistent biological results?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Quality Control (QC) : Strict adherence to SOPs for solvent drying (e.g., molecular sieves) and reagent stoichiometry.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify critical quality attributes (CQAs) .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate IC50 values.

- Bootstrap Resampling : Estimate confidence intervals for small datasets (n < 6).

- ANOVA with Tukey’s Post Hoc Test : Compare multiple analogs’ potency.

- Hill Slope Analysis : Detect cooperativity or allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.